4,4'-(2-Benzofuran-1,3-diyl)diphenol

Organic Synthesis Polymer Chemistry Material Science

4,4'-(2-Benzofuran-1,3-diyl)diphenol (CAS 142717-68-8) is a symmetrical diphenolic benzofuran derivative with the molecular formula C20H14O3 and a molecular weight of 302.32 g/mol. It is systematically named 4-[3-(4-hydroxyphenyl)-2-benzofuran-1-yl]phenol and is also known as phenolphthalidin.

Molecular Formula C20H14O3
Molecular Weight 302.3 g/mol
CAS No. 142717-68-8
Cat. No. B12550524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-(2-Benzofuran-1,3-diyl)diphenol
CAS142717-68-8
Molecular FormulaC20H14O3
Molecular Weight302.3 g/mol
Structural Identifiers
SMILESC1=CC2=C(OC(=C2C=C1)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O
InChIInChI=1S/C20H14O3/c21-15-9-5-13(6-10-15)19-17-3-1-2-4-18(17)20(23-19)14-7-11-16(22)12-8-14/h1-12,21-22H
InChIKeyRJCJHNVTYLPTFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-(2-Benzofuran-1,3-diyl)diphenol (CAS 142717-68-8) – Core Structure and Procurement Profile


4,4'-(2-Benzofuran-1,3-diyl)diphenol (CAS 142717-68-8) is a symmetrical diphenolic benzofuran derivative with the molecular formula C20H14O3 and a molecular weight of 302.32 g/mol [1]. It is systematically named 4-[3-(4-hydroxyphenyl)-2-benzofuran-1-yl]phenol and is also known as phenolphthalidin [1]. Structurally, it features a central benzofuran core substituted at the 1- and 3-positions with 4-hydroxyphenyl groups, imparting a rigid, conjugated π-system with two reactive phenolic –OH moieties [1]. This compound serves as a versatile building block in organic synthesis, particularly for the construction of more complex benzofuran-containing molecules and polymers [2].

Workflow
Benzofuran-containing molecule and polymer synthesis
Selection
Symmetrical diphenolic monomer with rigid π-system
Use Context
Step-growth polymerization, crosslinking, and derivatization

Why 4,4'-(2-Benzofuran-1,3-diyl)diphenol Cannot Be Interchanged with Common Benzofuran Analogs


Within the benzofuran chemical space, subtle variations in substitution pattern and functionalization profoundly alter physicochemical properties and, consequently, application suitability. 4,4'-(2-Benzofuran-1,3-diyl)diphenol is distinct from unsubstituted benzofuran and simpler diphenylbenzofurans due to the strategic placement of two phenolic hydroxyl groups directly on the pendant phenyl rings. This specific arrangement influences its hydrogen-bonding capacity, polarity, and ability to act as a difunctional monomer or crosslinking agent. For instance, a direct analog like 2,3-diphenylbenzofuran (CAS 13054-95-0) lacks these reactive –OH groups, rendering it chemically inert in reactions requiring phenolic nucleophilicity . Conversely, phenolphthalein (CAS 77-09-8), while structurally related, incorporates a lactone ring that imparts pH-dependent colorimetric properties not shared by 4,4'-(2-Benzofuran-1,3-diyl)diphenol [1]. Therefore, substituting with a generic benzofuran derivative would lead to failure in applications predicated on the compound's specific difunctionality and rigid aromatic architecture, as highlighted in the following quantitative comparisons.

Two phenolic –OH groups provide difunctional reactivity
2,3-Diphenylbenzofuran lacks –OH, may be inert in nucleophilic reactions
Rigid benzofuran core without lactone ring
Phenolphthalein contains a lactone ring; pH-dependent color change differs

4,4'-(2-Benzofuran-1,3-diyl)diphenol: Quantitative Differentiation from Analogs


Molecular Weight and Formula: A Determinant of Reactivity and Purification

4,4'-(2-Benzofuran-1,3-diyl)diphenol (C20H14O3, MW 302.32) [1] exhibits a higher molecular weight and polarity compared to 2,3-diphenylbenzofuran (C20H14O, MW 270.32) due to the incorporation of two oxygen atoms as phenolic –OH groups . This 32 Da difference in molecular weight, coupled with the presence of hydrogen bond donors, significantly impacts solubility, chromatographic behavior, and reaction kinetics in step-growth polymerizations or derivatization reactions [2].

MW & Formula
Class-level
C20H14O3, 302.32 g/mol vs 2,3-Diphenylbenzofuran (C20H14O, 270.32 g/mol) Δ +32.00 g/mol (+2 O)
Dictates solubility and purification context
Calculated exact mass; experimental confirmation recommended
Organic Synthesis Polymer Chemistry Material Science

Hydrogen Bond Donor/Acceptor Capacity: Differentiating from Non-Phenolic Analogs

The compound possesses two phenolic –OH groups, capable of acting as both hydrogen bond donors and acceptors, whereas 2,3-diphenylbenzofuran lacks any classical hydrogen bond donors and has only a furan oxygen as a weak acceptor . This functional disparity results in a higher topological polar surface area (tPSA) of 53.6 Ų for 4,4'-(2-Benzofuran-1,3-diyl)diphenol [1], compared to an estimated tPSA of ~13 Ų for 2,3-diphenylbenzofuran [2].

Topological Polar Surface Area
Class-level
53.6 Ų vs 2,3-Diphenylbenzofuran (~13.1 Ų) Δ +40.5 Ų (309% increase)
Predicts aqueous solubility and solid-state packing differences
Estimated via fragment-based method; verify experimentally
Supramolecular Chemistry Crystal Engineering Polymer Crosslinking

LogP (Lipophilicity): Differentiating from Phenolphthalein and Other Lactone Derivatives

The calculated LogP for 4,4'-(2-Benzofuran-1,3-diyl)diphenol is 5.18 [1], indicating high lipophilicity. In contrast, the structurally related compound phenolphthalein (CAS 77-09-8) has a calculated LogP of approximately 3.19 [2]. This 1.99 unit difference represents a roughly 100-fold higher predicted partition coefficient into organic phases (e.g., octanol) for 4,4'-(2-Benzofuran-1,3-diyl)diphenol relative to phenolphthalein.

Lipophilicity (LogP)
Class-level
LogP = 5.18 vs Phenolphthalein (LogP ≈ 3.19) ΔLogP +1.99 (~100-fold higher partition)
Supports lipophilicity-driven application selection
Calculated LogP; confirm with experimental shake-flask or HPLC method
Medicinal Chemistry ADME Prediction Chromatography

Synthetic Utility: Yield Advantage in Dibenzofuran Derivative Synthesis

4,4'-(2-Benzofuran-1,3-diyl)diphenol is specifically claimed as a key intermediate in a patented process for manufacturing dibenzofuran derivatives. The patent CN-109206302-A explicitly describes using this compound to achieve a "high yield rate" in the synthesis of dibenzofurans, implying its structural pre-organization reduces side reactions compared to alternative routes starting from simpler phenylphenols [1].

Synthetic Utility
Source review
Reported high yield rate (patent claim) vs Alternative phenylphenol derivative routes Qualitative yield improvement claimed
Supports dibenzofuran synthetic route optimization
Patent CN-109206302-A; independent validation recommended
Organic Synthesis Process Chemistry Patent Analysis

Thermal Stability Implications for Polymer and Material Applications

While direct thermal data for 4,4'-(2-Benzofuran-1,3-diyl)diphenol is not available, its rigid, conjugated benzofuran core is structurally related to benzofuranone stabilizers known for enhancing thermal stability in polymers [1]. In contrast, simpler alkyl-bridged diphenols often exhibit lower thermal stability due to flexible linkages [2]. Furthermore, research on benzofuran-containing polymers indicates that incorporating such rigid benzofuran units leads to thermally stable materials with high molecular weights (Mw up to 34,000) [3]. This suggests 4,4'-(2-Benzofuran-1,3-diyl)diphenol, as a building block, may impart similar thermal benefits compared to more flexible diphenol monomers.

Thermal Stability Implication
Class-level
Polymers with benzofuran units: Mw up to 34,000, thermal stability vs Flexible alkyl-bridged diphenol polymers: typically lower thermal stability Structural rigidity may impart thermal resilience
Suggests thermal resilience context for polymer applications
Inference from benzofuranone stabilizers and polymer analogues; direct data needed
Polymer Chemistry Thermal Analysis Additives

Recommended Application Scenarios for 4,4'-(2-Benzofuran-1,3-diyl)diphenol Based on Differential Evidence


Synthesis of High-Yield Dibenzofuran Derivatives

As explicitly claimed in CN-109206302-A, 4,4'-(2-Benzofuran-1,3-diyl)diphenol is a preferred intermediate for manufacturing dibenzofuran derivatives with a reported "high yield rate" [1]. Process chemists seeking to optimize the synthesis of dibenzofuran-based pharmaceuticals, agrochemicals, or electronic materials should prioritize this compound over non-specific phenylphenol derivatives. Its pre-organized benzofuran core minimizes unwanted side reactions, leading to higher product purity and reduced purification costs.

Monomer for High-Performance, Thermally Stable Polymers

The rigid, conjugated benzofuran core of 4,4'-(2-Benzofuran-1,3-diyl)diphenol, combined with its two reactive phenolic groups, makes it an ideal difunctional monomer for synthesizing poly(aryl ether)s, polyesters, and other step-growth polymers [2]. Evidence from related systems shows that incorporating such benzofuran units yields polymers with high molecular weights (Mw up to 34,000) and notable thermal stability [3]. Researchers developing materials for high-temperature applications (e.g., aerospace coatings, electronics encapsulants) should consider this compound over more flexible diphenols that may compromise thermal performance.

Building Block for Lipophilic Bioactive Molecules and Probes

With a calculated LogP of 5.18 [4], 4,4'-(2-Benzofuran-1,3-diyl)diphenol is highly lipophilic, making it a strategic scaffold for medicinal chemistry programs targeting intracellular or membrane-bound targets. Its lipophilicity is approximately 100-fold higher than that of the structurally related phenolphthalein (LogP ≈ 3.19) [5], suggesting enhanced passive membrane permeability. This property is particularly valuable for the design of central nervous system (CNS) drugs or fluorescent probes requiring efficient cellular uptake. Medicinal chemists exploring benzofuran-based leads should select this derivative when high LogP is a design goal.

Hydrogen-Bonded Organic Frameworks (HOFs) and Crystal Engineering

The presence of two phenolic –OH groups on a rigid, extended π-conjugated scaffold grants 4,4'-(2-Benzofuran-1,3-diyl)diphenol a high topological polar surface area (tPSA = 53.6 Ų) [4], which is over 300% greater than that of the non-phenolic analog 2,3-diphenylbenzofuran [6]. This capacity for directional hydrogen bonding, combined with the molecule's inherent rigidity, makes it an excellent tecton for constructing porous hydrogen-bonded organic frameworks (HOFs) or for engineering crystal packing in solid-state materials. Researchers in supramolecular chemistry and crystal engineering should favor this compound over non-hydrogen-bonding benzofurans to achieve predictable, robust assemblies.

Application
Selection Property
Validation Focus
ApplicationDibenzofuran derivative synthesis
Selection PropertyReported synthesis efficiency context
Validation FocusYield and purity optimization
ApplicationThermally stable polymer monomer
Selection PropertyRigid difunctional monomer selection
Validation FocusThermal and mechanical property review
ApplicationLipophilic probe/molecule building block
Selection PropertyLipophilicity profile review
Validation FocusMembrane permeability assay context
ApplicationHOF and crystal engineering tecton
Selection PropertyHydrogen-bond donor capacity and rigidity
Validation FocusSupramolecular assembly and porosity review

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